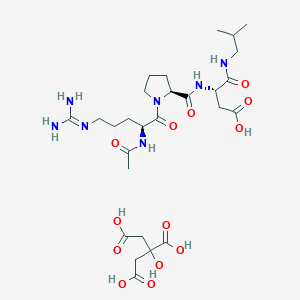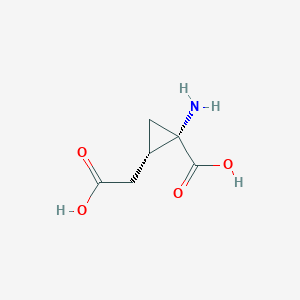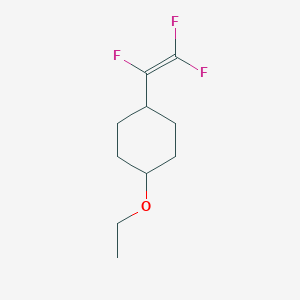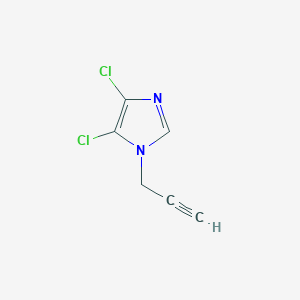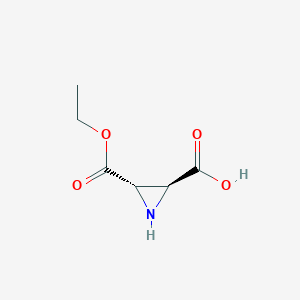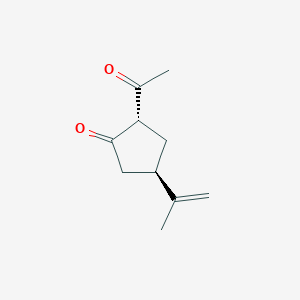
(2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as chiral cyclopentenone and is commonly used in the synthesis of various organic compounds. In
Mécanisme D'action
The mechanism of action of (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent adducts, which may have biological activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one have not been extensively studied. However, it has been shown to have antimicrobial and antifungal properties, which may be due to its ability to react with nucleophiles. It has also been shown to have potential applications in the synthesis of prostaglandin analogs, which may have important physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one in lab experiments is its potential applications in the synthesis of various organic compounds. It is also readily available and relatively inexpensive. However, one limitation is the lack of understanding of its mechanism of action, which may limit its potential applications.
Orientations Futures
There are several future directions for the use of (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one in scientific research. One potential direction is the synthesis of new prostaglandin analogs, which may have important physiological effects. Another potential direction is the study of its mechanism of action, which may lead to the development of new drugs with biological activity. Additionally, the use of (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one in the synthesis of natural products may lead to the discovery of new antimicrobial and antifungal compounds.
Méthodes De Synthèse
The synthesis of (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one can be achieved through the reaction of cyclopentadiene with maleic anhydride, followed by the reaction of the resulting adduct with acetic anhydride and propargyl bromide. The final product is obtained through the reduction of the propargyl group using sodium borohydride.
Applications De Recherche Scientifique
(2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one has been extensively used in scientific research due to its potential applications in various fields. It has been used in the synthesis of natural products, such as (+)-grandisol and (-)-grandisol, which have antifungal and antimicrobial properties. It has also been used in the synthesis of various analogs of prostaglandins, which are important in the regulation of inflammation, blood flow, and other physiological processes.
Propriétés
Numéro CAS |
165067-79-8 |
|---|---|
Nom du produit |
(2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one |
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one |
InChI |
InChI=1S/C10H14O2/c1-6(2)8-4-9(7(3)11)10(12)5-8/h8-9H,1,4-5H2,2-3H3/t8-,9+/m1/s1 |
Clé InChI |
DHLRZNUMMOVMSZ-BDAKNGLRSA-N |
SMILES isomérique |
CC(=C)[C@@H]1C[C@H](C(=O)C1)C(=O)C |
SMILES |
CC(=C)C1CC(C(=O)C1)C(=O)C |
SMILES canonique |
CC(=C)C1CC(C(=O)C1)C(=O)C |
Synonymes |
Cyclopentanone, 2-acetyl-4-(1-methylethenyl)-, (2S-trans)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



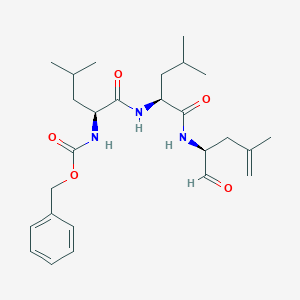
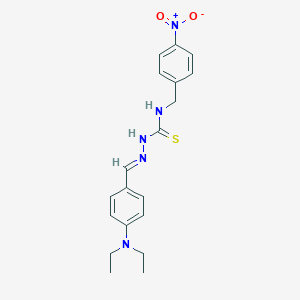
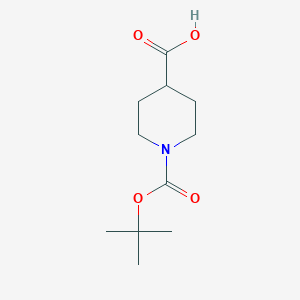
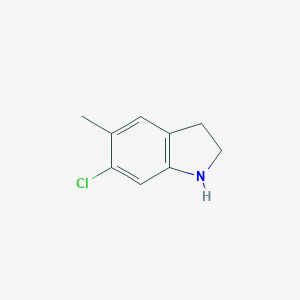
![Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate](/img/structure/B70611.png)
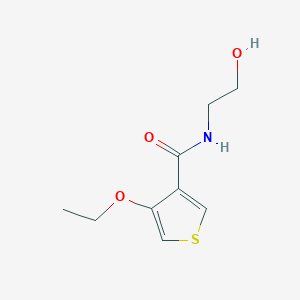
![(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one](/img/structure/B70613.png)
![5,7-dihydroxy-3-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B70615.png)
